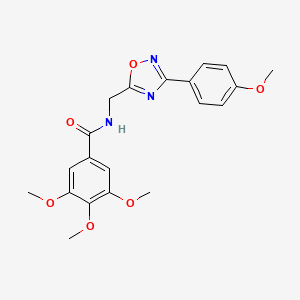
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is a chemical compound that belongs to the imidazolidinone family. It is a synthetic molecule that has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The exact mechanism of action of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its unique properties and potential applications in medicinal chemistry. It is a synthetic molecule that can be easily synthesized and purified. However, the limitations of using (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry.
2. Studies to evaluate its safety and toxicity in animal models and humans.
3. Development of new synthetic methods for the production of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one.
4. Studies to evaluate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.
5. Development of new analogs and derivatives of (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one with improved properties and potential applications in medicinal chemistry.
合成法
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one can be synthesized using a multi-step reaction process. The first step involves the condensation of benzylamine and p-tolualdehyde to form N-benzylidene-p-toluidine. The second step involves the reaction of N-benzylidene-p-toluidine with 4-methylbenzaldehyde to form (E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one. The final product can be purified using column chromatography or recrystallization.
科学的研究の応用
(E)-1-benzyl-3-((4-methylbenzylidene)amino)-2-(p-tolyl)imidazolidin-4-one has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied as a potential anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19-8-12-21(13-9-19)16-26-28-24(29)18-27(17-22-6-4-3-5-7-22)25(28)23-14-10-20(2)11-15-23/h3-16,25H,17-18H2,1-2H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFGLZAUQOOAD-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(N(CC2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)



![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)